Allitol is a rare sugar alcohol, a type of carbohydrate that contains six carbon atoms []. It is naturally present in trace amounts in commercial sugars, making it difficult to obtain through traditional extraction methods [, ]. It is classified as a hexitol, a sugar alcohol with six hydroxyl groups []. Allitol plays a significant role in scientific research due to its unique physiological effects, including its potential as a low-calorie sweetener, anticrystallization agent, and its role in the synthesis of other rare sugars [, ].
Allitol is primarily synthesized from D-psicose, a ketohexose, through enzymatic reduction processes. It can also be produced from D-fructose using engineered microbial strains. The classification of allitol as a sugar alcohol places it within the broader category of polyols, which are often used as sugar substitutes in various food products.
The synthesis of allitol can be achieved through various methods, including enzymatic and microbial processes.
Enzymatic Synthesis:
Microbial Synthesis:
Allitol has the molecular formula . Its structure consists of six carbon atoms connected by single bonds, with hydroxyl groups (-OH) attached to each carbon except for one that participates in a carbonyl group when in its aldehyde form.
The structural formula can be represented as follows:
Allitol participates in various chemical reactions typical of sugar alcohols:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts.
The mechanism by which allitol exerts its effects primarily relates to its interaction with biological systems:
The metabolic pathway involves conversion into intermediates that enter glycolytic pathways without causing insulin spikes.
Allitol exhibits several notable physical and chemical properties:
These properties make allitol an attractive alternative sweetener in various applications.
Allitol has diverse applications across several fields:
Research continues into expanding the applications of allitol based on its unique properties and benefits over traditional sugars.
Allitol (C6H14O6; molecular weight 182.17 g/mol) belongs to the aldohexitol family, derived from the complete reduction of the aldehyde group of allose. Its carbon chain adopts an extended meso configuration with a crystallographically confirmed planar zigzag conformation (Fig 1A). This arises from its symmetric stereochemistry: the 2R,3R,4R,5R configuration generates an internal mirror plane between C3 and C4, rendering the molecule achiral despite four chiral centers [3] [5].
Notably, allitol’s stereochemistry distinguishes it from common hexitols:
Table 1: Stereochemical Comparison of Major Hexitols
Hexitol | Parent Sugar | Stereochemistry | Molecular Symmetry |
---|---|---|---|
Allitol | D-Allose | 2R,3R,4R,5R | Meso (planar) |
Sorbitol | D-Glucose | 2S,3R,4R,5R | Chiral |
Mannitol | D-Mannose | 2S,3R,4R,5S | Chiral |
Galactitol | D-Galactose | 2S,3R,4S,5R | Meso (bent) |
Allitol exhibits polymorphism, crystallizing as epsilon-allitol (monoclinic P2₁ space group) or a 2/3-hydrate under different conditions [3]. Key properties include:
X-ray diffraction reveals that epsilon-allitol’s crystal lattice accommodates minimal 1,3-parallel O//O interactions (2.50 Å spacing), a steric strain partially offset by strong intermolecular hydrogen bonding (O-H···O distances: 2.70–2.85 Å) [3]. This network confers remarkable lattice stability despite repulsive electronic effects.
Sugar alcohols (polyols) are reduced carbohydrates where carbonyl groups are replaced by hydroxyl moieties. Allitol is classified as a rare hexitol due to its negligible abundance (<0.1% of plant polyols) compared to ubiquitous sorbitol or mannitol [4]. Natural sources include:
Its rarity stems from metabolic constraints: most organisms lack efficient allitol dehydrogenases, preventing significant accumulation. Consequently, commercial allitol derives exclusively from enzymatic synthesis rather than extraction. Within the Izumoring strategy—a framework for rare sugar interconversion—allitol occupies a symmetric position between D- and L-series sugars, enabling its use as a chiral precursor for other rare carbohydrates [7].
Allitol remained a laboratory curiosity throughout the early 20th century due to synthetic challenges. Initial chemical routes via sodium borohydride reduction of allose yielded <5% allitol amid complex by-products. The 1980s marked a turning point with microbial discovery: Enterobacter strain 221 was found to convert D-psicose to allitol via a ribitol dehydrogenase (RDH) pathway, though yields remained nonviable for scale-up [7].
Industrial emergence began post-2010 via recombinant enzyme technology:
Table 2: Evolution of Allitol Production Methods
Period | Synthesis Approach | Yield | Limitations |
---|---|---|---|
Pre-1980 | Chemical reduction | <5% | Low selectivity; high cost |
1980–2010 | Whole-cell Enterobacter | 15–30% | Slow kinetics; byproducts |
2015–Present | Recombinant E. coli with DPE/RDH/FDH | 63–95% | Scalable; high-purity output |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1